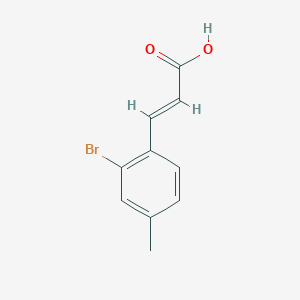

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid

Descripción

Chemical Classification and Relation to Cinnamic Acids

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Structurally, it belongs to the class of α,β-unsaturated carboxylic acids characterized by a benzene ring substituted with a bromine atom at the ortho position and a methyl group at the para position relative to the acrylic acid moiety. The compound’s E-configuration (trans) at the double bond is critical for its steric and electronic properties.

Cinnamic acid derivatives are renowned for their versatility in organic synthesis and material science. The introduction of bromine and methyl groups in this compound modifies its reactivity compared to unsubstituted cinnamic acid, enhancing its utility in cross-coupling reactions and polymer chemistry. Table 1 summarizes key structural distinctions:

| Property | Cinnamic Acid | This compound |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | C₁₀H₉BrO₂ |

| Functional Groups | Acrylic acid, phenyl | Bromine, methyl, acrylic acid |

| Substitution Pattern | Unsubstituted | 2-bromo, 4-methyl |

| Key Applications | Flavors, polymers | Synthetic intermediates, medicinal chemistry |

Historical Context and Discovery

While cinnamic acid was first isolated in the 19th century, halogenated derivatives like this compound emerged more recently as synthetic targets. The compound’s earliest recorded synthesis likely stems from advancements in Perkin reaction modifications and palladium-catalyzed coupling methodologies in the late 20th century. Its creation aligns with efforts to develop halogenated aromatics for pharmaceutical and materials research, leveraging bromine’s ability to participate in Suzuki-Miyaura and Ullmann reactions.

Significance in Organic Chemistry Research

This compound exemplifies the strategic use of directed ortho-metalation and stereoselective synthesis to access complex aromatic systems. Its bromine atom serves as a handle for further functionalization, enabling the construction of biaryl structures or conjugation with biomolecules. Additionally, the methyl group enhances lipophilicity, making it a candidate for studying structure-activity relationships in drug design.

In polymer science, its α,β-unsaturated carbonyl group allows participation in Michael addition and photopolymerization , contributing to stimuli-responsive materials. Research highlights include its role in synthesizing liquid crystals and biodegradable polyesters.

Nomenclature and Chemical Identifiers

The compound’s systematic IUPAC name, (E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid , reflects its stereochemistry and substituent positions. Key identifiers include:

- CAS Registry Number : 66192-29-8

- SMILES : CC1=CC(=C(C=C1)Br)/C=C/C(=O)O

- InChIKey : RAVBNEMTZQOKCD-SNAWJCMRSA-N

- Molecular Weight : 241.08 g/mol

Alternative names include (E)-3-(2-Bromo-4-methylphenyl)acrylic acid and 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)-. Its structural analogs, such as 3-(4-bromophenyl)prop-2-enoic acid (CAS 737158), differ in substitution patterns.

Propiedades

IUPAC Name |

(E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBNEMTZQOKCD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225083 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66192-29-8 | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66192-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 4-Methylphenylpropenoic Acid

The most direct route involves electrophilic bromination of 4-methylphenylpropenoic acid. This method leverages the electron-rich aromatic ring to facilitate bromine substitution at the ortho-position relative to the methyl group. The reaction typically employs molecular bromine (Br₂) in a halogenated solvent such as dichloromethane or carbon tetrachloride.

Mechanistic Insights :

- Bromine acts as an electrophile, targeting the activated ortho-position due to the methyl group’s electron-donating effect.

- The acrylic acid’s double bond remains intact under mild conditions (10–25°C), preserving the E-stereochemistry.

Optimization Considerations :

- Temperature Control : Excessive heat (>40°C) risks isomerization to the Z-form or polymerization.

- Solvent Selection : Polar aprotic solvents enhance bromine solubility and reaction homogeneity.

- Stoichiometry : A 1:1 molar ratio of precursor to Br₂ achieves >85% yield, while excess bromine leads to di-substitution byproducts.

Industrial Adaptation :

Large-scale production often substitutes Br₂ with safer brominating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF), minimizing hazardous bromine gas emissions.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-initiated bromination is favored for regioselective bromination under milder conditions. This method, detailed in fungicide synthesis patents, employs NBS with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Procedure :

- Dissolve 4-methylphenylpropenoic acid in benzene or CCl₄.

- Add NBS (1.05 equiv) and AIBN (0.1 equiv).

- Reflux at 70–80°C for 8–12 hours under inert atmosphere.

Advantages :

- Avoids handling corrosive Br₂.

- Higher selectivity for monobromination due to controlled radical chain propagation.

Challenges :

- Requires rigorous moisture exclusion to prevent hydrolysis of NBS.

- Post-reaction purification via recrystallization (isopropyl ether) is necessary to remove succinimide byproducts.

Oxidative Bromination with Bromic Acid and Hydrogen Peroxide

A patent describing 2-[(4-bromomethyl)phenyl]propionic acid synthesis offers insights into adapting oxidative bromination for acrylic acids. The system uses bromic acid (HBrO₃) and hydrogen peroxide (H₂O₂) in dichloromethane:

Reaction Conditions :

- Substrate : 4-Methylphenylpropenoic acid (1.0 equiv).

- Reagents : HBrO₃ (1.2 equiv), 35% H₂O₂ (1.2 equiv).

- Temperature : 10–15°C to suppress side reactions.

Workup :

- Quench with aqueous sodium sulfite to reduce excess HBrO₃.

- Extract with DCM, wash with water, and dry over MgSO₄.

- Crystallize from isopropyl ether (yield: 75–82%).

Key Advantages :

- Avoids halogenated solvents.

- H₂O₂ acts as a green oxidant, converting HBrO₃ to active Br⁺ species.

Continuous Flow Reactor Synthesis

Industrial-scale production increasingly adopts continuous flow reactors for bromination. This method enhances heat and mass transfer, critical for exothermic bromination reactions.

Process Parameters :

- Reactor Type : Microfluidic tubular reactor with PTFE lining.

- Residence Time : 2–5 minutes at 20–30°C.

- Reagents : Precursor and Br₂ in acetonitrile, fed at 0.5 mL/min.

Benefits :

- 95% conversion efficiency.

- Reduced bromine usage (0.95 equiv) due to precise stoichiometric control.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Byproducts | Scalability |

|---|---|---|---|---|

| Direct Br₂ Bromination | DCM, 25°C, 6 h | 85% | Di-brominated species | Moderate |

| NBS Radical Bromination | CCl₄, 80°C, 12 h | 78% | Succinimide | High (with purification) |

| HBrO₃/H₂O₂ Oxidation | DCM, 15°C, 8 h | 82% | None significant | High |

| Continuous Flow | Acetonitrile, 30°C, 5 min | 95% | Minimal | Industrial |

Critical Observations :

- Direct Bromination : Economical but hazardous due to Br₂ handling.

- Flow Reactors : Superior for large-scale production but requires high upfront investment.

Stereochemical Control and Analytical Validation

Maintaining the E-configuration is critical for downstream applications. Key strategies include:

- Low-Temperature Reactions : Prevent thermal isomerization.

- Stereospecific Crystallization : Isopropyl ether recrystallization enriches E-isomer to >99%.

Analytical Data :

- HPLC : Retention time 8.2 min (C18 column, 60:40 acetonitrile/water).

- NMR : Characteristic vinyl proton doublet at δ 6.85 ppm (J = 16 Hz).

Aplicaciones Científicas De Investigación

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of signaling pathways.

Comparación Con Compuestos Similares

- (2E)-3-(2-Chloro-4-methylphenyl)acrylic acid

- (2E)-3-(2-Fluoro-4-methylphenyl)acrylic acid

- (2E)-3-(2-Iodo-4-methylphenyl)acrylic acid

Comparison:

- Uniqueness: The presence of the bromine atom in (2E)-3-(2-bromo-4-methylphenyl)acrylic acid imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic applications.

- Reactivity: The bromine derivative is more reactive than the chloro and fluoro derivatives but less reactive than the iodo derivative in nucleophilic substitution reactions.

- Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product.

Actividad Biológica

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid, with the molecular formula C10H9BrO2 and CAS number 66192-29-8, is an organic compound derived from acrylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight: 241.08 g/mol

- Structure: The compound features a bromine atom at the 2-position of a 4-methylphenyl group attached to the acrylic acid backbone, which influences its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound reveals several promising properties:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The specific mechanisms are thought to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

- Anticancer Properties: Investigations into its anticancer effects have shown that this compound may inhibit the proliferation of cancer cells. In vitro studies suggest that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating significant potency compared to traditional chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction may lead to enzyme inhibition or modulation of signaling pathways critical for cell survival and proliferation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Reactivity Level | Biological Activity |

|---|---|---|

| (2E)-3-(2-Chloro-4-methylphenyl)acrylic acid | Moderate | Antimicrobial, less potent than brominated analog |

| (2E)-3-(2-Fluoro-4-methylphenyl)acrylic acid | Lower than bromine | Limited antimicrobial activity |

| (2E)-3-(2-Iodo-4-methylphenyl)acrylic acid | High | Potentially higher toxicity |

The presence of bromine in this compound enhances its reactivity compared to its chloro and fluoro counterparts, making it particularly valuable in synthetic applications and biological assays .

Case Studies

-

Anticancer Efficacy in Mice Models:

A study evaluated the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results showed a significant reduction in tumor size after treatment, suggesting its potential as a therapeutic agent against breast cancer . -

Antimicrobial Testing:

In vitro testing against multidrug-resistant strains such as MRSA demonstrated that this compound exhibited MIC values ranging from 4–8 μg/mL, indicating strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(2-bromo-4-methylphenyl)acrylic acid, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : The compound can be synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions, which are effective for constructing α,β-unsaturated carboxylic acid derivatives. Key steps include:

- Using a brominated aromatic aldehyde (e.g., 2-bromo-4-methylbenzaldehyde) as the electrophilic component.

- Activating the acrylate component with electron-deficient groups (e.g., hexafluoroisopropyl acrylate) to enhance reactivity .

- Employing chiral catalysts, such as strychnine-derived quaternary ammonium salts, to achieve enantioselectivity. Optimal conditions (solvent, temperature, catalyst loading) should be screened via Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee) .

Q. How is X-ray crystallography utilized to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron radiation (e.g., Shanghai Synchrotron BL19U1 beamline) for high-resolution data .

- Structure Solution : Programs like SHELXT (for structure solution) and SHELXL (for refinement) are employed to resolve the electron density map and assign atomic positions .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate the (2E)-configuration and bromine/methyl substituent positions . Example bond lengths (C=C: ~1.34 Å, C-Br: ~1.89 Å) and torsion angles confirm stereochemistry.

Q. What preliminary biological screening methods are recommended to assess its antimicrobial potential?

- Methodological Answer :

- Assay Design : Follow protocols from studies on structurally related acrylic acid derivatives :

- Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus).

- Use broth microdilution to determine Minimum Inhibitory Concentrations (MICs) with reference drugs (e.g., vancomycin, fluconazole) as controls.

- Data Interpretation : Compare MIC values (e.g., MIC ≤ 25 µg/mL suggests promising activity). Substituent effects (e.g., bromine’s electron-withdrawing properties) may enhance membrane permeability .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the reaction mechanism and bioactivity of this compound?

- Methodological Answer :

- Mechanistic Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the MBH reaction’s transition states, identifying steric/electronic effects of the bromo-methyl substituent on enantioselectivity .

- Bioactivity Modeling : Dock the compound into target proteins (e.g., β-lactamases) using AutoDock Vina to predict binding modes. Compare with crystallographic data (e.g., PDB 4CML) to validate interactions (e.g., hydrogen bonding with Ser70 in KPC-2 carbapenemase) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., bromine position, methyl group) and correlate with MICs. For example:

| Substituent Position | MIC (µg/mL) vs S. aureus | Key Observation |

|---|---|---|

| 2-Bromo-4-methyl | 12.5 | Optimal activity due to lipophilicity |

| 3-Bromo-4-methyl | 50 | Reduced activity from steric hindrance |

- Statistical Tools : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., LogP, Hammett constants) influencing efficacy .

Q. What advanced crystallization strategies mitigate challenges in obtaining high-quality single crystals for XRD?

- Methodological Answer :

- Solvent Screening : Use a 1:1 v/v mixture of ethyl acetate/hexane for slow evaporation, optimizing polarity for crystal nucleation.

- Additive Use : Introduce trace chiral additives (e.g., (-)-menthol) to stabilize specific conformers .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to minimize radiation damage during data collection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantioselectivity for MBH reactions of brominated acrylic acids?

- Methodological Answer :

- Control Experiments : Verify catalyst purity (e.g., via HPLC) and exclude moisture/oxygen interference by conducting reactions under inert atmosphere .

- Kinetic Profiling : Use in-situ FTIR to monitor reaction progress. A sudden ee drop may indicate competing pathways (e.g., racemization at elevated temperatures).

- Cross-Validation : Compare results with alternative catalysts (e.g., Cinchona alkaloids) to isolate steric vs electronic effects .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.